molecular formula C29H34N2O5 B11631661 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11631661
M. Wt: 490.6 g/mol
InChI Key: WMNPSFHCQHPXKM-IMVLJIQESA-N
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Description

  • This compound is a complex heterocyclic molecule with a variety of functional groups. Let’s break it down:
    • The core structure is a 1,5-dihydro-2H-pyrrol-2-one , which contains a pyrrole ring fused with a lactam (pyrrolidin-2-one) ring.
    • Attached to this core, we have:
      • A 3-hydroxy group.
      • A dimethylamino group at the 3-position .
      • A carbonyl group at the 4-position .
      • Two phenyl rings, one with a prop-2-en-1-yloxy substituent.
  • This compound’s intricate structure suggests potential biological activity and interesting properties.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes for this exact compound in the literature. we can infer some potential methods based on similar reactions:
    • Industrial production methods would likely involve scalable processes, but detailed information is scarce.
  • Chemical Reactions Analysis

      Oxidation: The phenyl rings could undergo oxidation (e.g., using KMnO₄) to form phenolic compounds.

      Reduction: Reduction of the carbonyl group could yield a secondary alcohol.

      Substitution: The dimethylamino group may participate in nucleophilic substitution reactions.

      Common Reagents: NBS (N-bromosuccinimide), reducing agents, and Lewis acids.

      Major Products: Hydroxylated derivatives, substituted imidazoles, and related compounds.

  • Scientific Research Applications

      Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

      Chemistry: Study its reactivity and use it as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules.

      Industry: Assess its applications in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed to elucidate this.
  • Comparison with Similar Compounds

    • While I couldn’t find direct analogs, we can compare it to related molecules:

        Imidazoles: Compare its properties to other imidazole derivatives.

        Quinazolinones: Explore similarities and differences with quinazolinone-based compounds.

    Remember that this compound’s uniqueness lies in its intricate structure, combining diverse functional groups. For more precise information, consult specialized literature or research articles

    Properties

    Molecular Formula

    C29H34N2O5

    Molecular Weight

    490.6 g/mol

    IUPAC Name

    (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

    InChI

    InChI=1S/C29H34N2O5/c1-6-17-35-22-11-9-21(10-12-22)26-25(28(33)29(34)31(26)16-8-15-30(4)5)27(32)24-14-13-23(19-20(24)3)36-18-7-2/h6-7,9-14,19,26,32H,1-2,8,15-18H2,3-5H3/b27-25+

    InChI Key

    WMNPSFHCQHPXKM-IMVLJIQESA-N

    Isomeric SMILES

    CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OCC=C)/O

    Canonical SMILES

    CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OCC=C)O

    Origin of Product

    United States

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